Cas no 2137675-73-9 (Tert-butyl 4-cyano-1-oxa-7-azaspiro[4.5]decane-7-carboxylate)
![Tert-butyl 4-cyano-1-oxa-7-azaspiro[4.5]decane-7-carboxylate structure](https://ja.kuujia.com/scimg/cas/2137675-73-9x500.png)
Tert-butyl 4-cyano-1-oxa-7-azaspiro[4.5]decane-7-carboxylate 化学的及び物理的性質
名前と識別子
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- 2137675-73-9
- EN300-744265
- tert-butyl 4-cyano-1-oxa-7-azaspiro[4.5]decane-7-carboxylate
- Tert-butyl 4-cyano-1-oxa-7-azaspiro[4.5]decane-7-carboxylate
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- インチ: 1S/C14H22N2O3/c1-13(2,3)19-12(17)16-7-4-6-14(10-16)11(9-15)5-8-18-14/h11H,4-8,10H2,1-3H3
- InChIKey: SJCNBKITYGDUHV-UHFFFAOYSA-N
- ほほえんだ: O1CCC(C#N)C21CN(C(=O)OC(C)(C)C)CCC2
計算された属性
- せいみつぶんしりょう: 266.16304257g/mol
- どういたいしつりょう: 266.16304257g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 407
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
Tert-butyl 4-cyano-1-oxa-7-azaspiro[4.5]decane-7-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-744265-1.0g |
tert-butyl 4-cyano-1-oxa-7-azaspiro[4.5]decane-7-carboxylate |
2137675-73-9 | 95% | 1.0g |
$914.0 | 2024-05-23 | |
Enamine | EN300-744265-0.5g |
tert-butyl 4-cyano-1-oxa-7-azaspiro[4.5]decane-7-carboxylate |
2137675-73-9 | 95% | 0.5g |
$877.0 | 2024-05-23 | |
Enamine | EN300-744265-0.05g |
tert-butyl 4-cyano-1-oxa-7-azaspiro[4.5]decane-7-carboxylate |
2137675-73-9 | 95% | 0.05g |
$768.0 | 2024-05-23 | |
Enamine | EN300-744265-0.25g |
tert-butyl 4-cyano-1-oxa-7-azaspiro[4.5]decane-7-carboxylate |
2137675-73-9 | 95% | 0.25g |
$840.0 | 2024-05-23 | |
Enamine | EN300-744265-2.5g |
tert-butyl 4-cyano-1-oxa-7-azaspiro[4.5]decane-7-carboxylate |
2137675-73-9 | 95% | 2.5g |
$1791.0 | 2024-05-23 | |
Enamine | EN300-744265-10.0g |
tert-butyl 4-cyano-1-oxa-7-azaspiro[4.5]decane-7-carboxylate |
2137675-73-9 | 95% | 10.0g |
$3929.0 | 2024-05-23 | |
Enamine | EN300-744265-0.1g |
tert-butyl 4-cyano-1-oxa-7-azaspiro[4.5]decane-7-carboxylate |
2137675-73-9 | 95% | 0.1g |
$804.0 | 2024-05-23 | |
Enamine | EN300-744265-5.0g |
tert-butyl 4-cyano-1-oxa-7-azaspiro[4.5]decane-7-carboxylate |
2137675-73-9 | 95% | 5.0g |
$2650.0 | 2024-05-23 |
Tert-butyl 4-cyano-1-oxa-7-azaspiro[4.5]decane-7-carboxylate 関連文献
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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4. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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S. Ahmed Chem. Commun., 2009, 6421-6423
Tert-butyl 4-cyano-1-oxa-7-azaspiro[4.5]decane-7-carboxylateに関する追加情報
Professional Introduction to Tert-butyl 4-cyano-1-oxa-7-azaspiro[4.5]decane-7-carboxylate (CAS No. 2137675-73-9)
Tert-butyl 4-cyano-1-oxa-7-azaspiro[4.5]decane-7-carboxylate, with the CAS number 2137675-73-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the spirocyclic class of molecules, characterized by its unique structural framework that integrates an oxygen atom and a nitrogen atom into a single cyclic system. The presence of a cyano group and a tert-butyl ester moiety further enhances its chemical reactivity and potential biological activity.
The molecular structure of Tert-butyl 4-cyano-1-oxa-7-azaspiro[4.5]decane-7-carboxylate is highly intriguing, featuring a spirocyclic core that combines a seven-membered oxygen-containing ring with a seven-membered nitrogen-containing ring. This dual-ring system imparts exceptional rigidity and stability to the molecule, making it an attractive candidate for the development of novel therapeutic agents. The cyano group at the 4-position introduces a polar functional moiety, which can participate in hydrogen bonding and other non-covalent interactions, thereby influencing the compound's solubility and bioavailability.
In recent years, there has been growing interest in spirocyclic compounds due to their diverse pharmacological properties. Spirocycles are known for their ability to mimic natural product scaffolds, which are often associated with high biological activity. The spirocyclic core in Tert-butyl 4-cyano-1-oxa-7-azaspiro[4.5]decane-7-carboxylate provides a stable platform for further functionalization, allowing chemists to explore various derivatives with tailored biological activities.
One of the most compelling aspects of this compound is its potential application in drug discovery. The combination of a cyano group and an ester moiety suggests that it may exhibit inhibitory effects on certain enzymes or receptors, making it a valuable scaffold for developing anti-inflammatory, anti-microbial, or anti-cancer agents. Recent studies have shown that spirocyclic compounds can interact with biological targets in unique ways, often leading to high selectivity and low toxicity profiles.
The tert-butyl ester group in the molecule also plays a crucial role in its chemical behavior. Ester groups are known to be versatile functional moieties that can undergo various chemical transformations, such as hydrolysis, transesterification, and reduction. These reactions make Tert-butyl 4-cyano-1-oxa-7-azaspiro[4.5]decane-7-carboxylate a promising intermediate for synthesizing more complex molecules with specific biological activities.
From a synthetic chemistry perspective, the preparation of this compound involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The spirocyclic core formation typically involves cyclization reactions between appropriately substituted precursors, often under acidic or basic conditions. The introduction of the cyano group can be achieved through cyanation reactions, while the esterification step can be performed using standard esterification protocols.
The pharmacological evaluation of Tert-butyl 4-cyano-1-oxa-7-azaspiro[4.5]decane-7-carboxylate has been the focus of several recent research endeavors. In vitro studies have demonstrated its potential as an inhibitor of various enzymes implicated in inflammatory pathways. For instance, preliminary data suggest that it may interact with cyclooxygenase (COX) enzymes, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). Additionally, its ability to modulate other inflammatory mediators has been explored, indicating its potential as a therapeutic agent for chronic inflammatory conditions.
The compound's unique structural features also make it an interesting candidate for further derivatization to enhance its pharmacological properties. By modifying the substituents on the spirocyclic core or introducing additional functional groups, researchers can fine-tune its biological activity and optimize its pharmacokinetic profile. This flexibility underscores the importance of Tert-butyl 4-cyano-1-oxa-spiro[4.5]decane-7-carboxylate as a scaffold for drug development.
In conclusion, Tert-butyl 4-cyano-1-oxya-spiro[4.5]decane-7-carboxylate (CAS No. 2137675-73) represents a promising compound in the realm of pharmaceutical chemistry. Its unique spirocyclic structure, combined with functional groups such as cyano and ester moieties, makes it an attractive candidate for developing novel therapeutic agents with potential applications in anti-inflammatory and anti-cancer treatments. Ongoing research continues to explore its full pharmacological potential and synthetic versatility.
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